(spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one
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Overview
Description
(spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one is a spirocyclic compound characterized by its unique structure, where two rings share a single common atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one typically involves cyclization reactions. One common method is the dialkylation of an activated carbon center, often using dihalides or dilithio reagents . For instance, the spirocyclic core can be prepared by dialkylation with a 1,3- or 1,4-dihalide, followed by cyclization to form the spiro structure .
Industrial Production Methods
Industrial production of spiro compounds, including this compound, often employs large-scale cyclization reactions under controlled conditions. These processes may involve the use of metal catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where halogen atoms in the compound can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including anticancer and antidiabetic activities.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of (spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one involves its interaction with various molecular targets. It can act as an antioxidant by neutralizing reactive oxygen species, thereby preventing oxidative damage to cells . The compound may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane: A spirocyclic compound with similar structural features but different functional groups.
Spiro[4.5]decane: Another spirocyclic compound with a smaller ring system.
Uniqueness
(spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one is unique due to its specific combination of spirocyclic structure and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-phenylspiro[1,2,4-triazolidine-5,4'-2,3-dihydro-1H-naphthalene]-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c21-16-18-17(19-20(16)14-9-2-1-3-10-14)12-6-8-13-7-4-5-11-15(13)17/h1-5,7,9-11,19H,6,8,12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHZJYPMFYYVLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)NC(=O)N(N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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